7-Bromoisothiochroman-4-one
Description
Chroman-4-ones are bicyclic compounds featuring a benzopyran backbone with a ketone group at position 2. Bromination at position 7 introduces steric and electronic effects, influencing reactivity and biological activity. For example, 7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1) is a fluorinated derivative with demonstrated applications in medicinal chemistry due to its halogen substituents . Similarly, 6-Bromo-7-methylchroman-4-one (CAS 173381-62-9) highlights how alkyl groups modulate solubility and stability . These analogs suggest that 7-Bromoisothiochroman-4-one may share synthetic pathways, crystallographic behaviors, or pharmacological profiles with its chromanone counterparts.
Properties
CAS No. |
168759-65-7 |
|---|---|
Molecular Formula |
C9H7BrOS |
Molecular Weight |
243.12 g/mol |
IUPAC Name |
7-bromo-1H-isothiochromen-4-one |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 |
InChI Key |
JVTTYLOPABFIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisothiochroman-4-one typically involves the bromination of isothiochroman-4-one. One common method is the reaction of isothiochroman-4-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of 7-Bromoisothiochroman-4-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoisothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiochroman-4-one derivatives.
Scientific Research Applications
7-Bromoisothiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromoisothiochroman-4-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Research Implications
Brominated chroman-4-ones exhibit diverse applications:
- Medicinal Chemistry : Fluorinated derivatives (e.g., 7-Bromo-6-fluorochroman-4-one) are explored as kinase inhibitors due to halogen-bonding interactions with target proteins .
- Material Science: Methoxy-substituted analogs (e.g., 7-Methoxy-4-isochromanone) serve as precursors for photostable polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
